molecular formula C11H22N4O3 B12011839 1,3-Bis(morpholin-4-ylmethyl)urea CAS No. 6969-60-4

1,3-Bis(morpholin-4-ylmethyl)urea

Cat. No.: B12011839
CAS No.: 6969-60-4
M. Wt: 258.32 g/mol
InChI Key: SNQPTCADDNMILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(morpholin-4-ylmethyl)urea is an organic compound with the molecular formula C({11})H({22})N({4})O({3}) It is characterized by the presence of two morpholine rings attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(morpholin-4-ylmethyl)urea can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and urea. The reaction typically proceeds as follows:

    Step 1: Morpholine reacts with formaldehyde to form bis(morpholin-4-yl)methane.

    Step 2: Bis(morpholin-4-yl)methane is then reacted with urea under controlled conditions to yield this compound.

The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

1,3-Bis(morpholin-4-ylmethyl)urea serves as an important building block in organic synthesis. Its ability to form coordination complexes makes it useful in coordination chemistry. The morpholine rings facilitate interactions with metal ions, which can lead to the development of novel catalysts or ligands for various chemical reactions.

Table 1: Comparison of Urea Derivatives in Synthesis

Compound NameStructure CharacteristicsUnique Features
1,3-Bis(piperidin-4-ylmethyl)ureaContains piperidine ringsDifferent nitrogen heterocycle affects reactivity
1,3-Bis(pyrrolidin-4-ylmethyl)ureaContains pyrrolidine ringsVariations in ring size influence properties
1,3-Bis(azepan-4-ylmethyl)ureaFeatures azepane ringsLarger ring structure may alter biological interactions

Research indicates that this compound exhibits potential biological activity. It is being investigated for its role as a therapeutic agent, particularly in drug development targeting specific enzymes or receptors. The morpholine rings enhance binding affinity and specificity, which may contribute to its efficacy in modulating biological pathways .

Case Study: Inhibition of Soluble Epoxide Hydrolase

A study involving a series of N,N′-disubstituted ureas demonstrated that compounds structurally related to this compound showed low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH). These compounds exhibited excellent oral bioavailability and were effective in vivo for treating conditions like hypotension in murine models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives containing morpholine groups exhibit activity against various microorganisms, including Mycobacterium smegmatis and Candida albicans. This suggests potential applications in developing antimicrobial agents .

Table 2: Antimicrobial Activity of Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AM. smegmatis15.6 μg/mL
Compound BC. albicansActive
This compoundVarious strainsUnder investigation

Mechanism of Action

The mechanism by which 1,3-Bis(morpholin-4-ylmethyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The morpholine rings can enhance binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(piperidin-4-ylmethyl)urea: Similar structure but with piperidine rings instead of morpholine.

    1,3-Bis(pyrrolidin-4-ylmethyl)urea: Contains pyrrolidine rings.

    1,3-Bis(azepan-4-ylmethyl)urea: Features azepane rings.

Uniqueness

1,3-Bis(morpholin-4-ylmethyl)urea is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, enhancing solubility and reactivity compared to similar compounds with different ring structures.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

6969-60-4

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)

InChI Key

SNQPTCADDNMILA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.